3-(Thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Description
Properties
IUPAC Name |
3-thiophen-3-yl-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S2/c1-3-13-5-7(1)10-8-6-14-4-2-9(8)11-12-10/h1,3,5H,2,4,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFZMONLHNYZML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C1NN=C2C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene and its substituted derivatives, which include this compound, have been reported to possess a wide range of therapeutic properties. They have diverse applications in medicinal chemistry and material science, showing effectiveness in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.
Mode of Action
It is known that thiophene derivatives can interact with multiple receptors, which can be beneficial in developing new useful derivatives. The interaction of the compound with its targets can lead to changes in cellular processes, potentially leading to the therapeutic effects observed.
Biochemical Pathways
It is known that pyrazolines, a class of compounds to which this compound belongs, have been linked to the inhibition of mao-a, a target for the management of depressive disorders
Pharmacokinetics
It is known that thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water, which may influence its bioavailability and distribution.
Result of Action
Given the wide range of therapeutic properties associated with thiophene derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level, potentially influencing a variety of biological and physiological functions.
Biochemical Analysis
Biochemical Properties
3-(Thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase. Additionally, it can bind to proteins involved in cell signaling, such as kinases, thereby modulating their activity and affecting downstream signaling pathways. The interactions between this compound and these biomolecules are primarily mediated through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been observed to induce apoptosis by activating caspases and promoting the release of cytochrome c from mitochondria. It also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and inhibition of cell proliferation. Furthermore, this compound influences cellular metabolism by modulating the activity of metabolic enzymes, resulting in changes in the levels of key metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. This compound binds to specific biomolecules, such as enzymes and receptors, through various interactions, including hydrogen bonding and hydrophobic interactions. By binding to these targets, this compound can inhibit or activate their activity, leading to downstream effects on cellular processes. For example, it can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. This compound has shown stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of inflammatory pathways and persistent changes in gene expression. These temporal effects highlight the potential of this compound for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert anti-inflammatory and analgesic effects without significant toxicity. At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the therapeutic benefits of this compound are maximized at intermediate doses, while higher doses lead to increased toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering the levels of key metabolites
Biological Activity
3-(Thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions that utilize thiophene derivatives and pyrazole precursors. The methods often include cyclization reactions under specific conditions to yield the desired tetrahydrothiopyrano structure.
General Synthetic Route
- Starting Materials : Thiophene derivatives and pyrazole precursors.
- Reagents : Catalysts and solvents appropriate for cyclization.
- Conditions : Temperature and pressure settings optimized for reaction completion.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to the pyrazole family. For instance, derivatives of pyrazole have shown significant inhibitory activity against various cancer cell lines.
- EGFR Inhibition : Some pyrazole derivatives exhibit potent inhibition of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. For example, a related compound demonstrated an IC₅₀ of 0.07 μM against EGFR, suggesting that similar activities may be present in this compound .
Antimicrobial Activity
Research indicates that certain thiophene-containing compounds possess antimicrobial properties. The presence of thiophene rings may enhance the lipophilicity and bioactivity of these compounds against microbial strains.
Case Studies
- Study on Antiproliferative Effects :
-
In Vivo Studies :
- Animal models have been used to assess the efficacy of thiophene-based compounds in reducing tumor size and improving survival rates in cancer-bearing mice.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in substituents on the thiophene or pyrazole moieties can lead to enhanced potency or selectivity towards specific biological targets.
Data Table: Biological Activity Overview
Scientific Research Applications
The compound features a complex structure that includes a thiophene ring and a tetrahydrothiopyrano moiety, which contributes to its biological activity and chemical reactivity. The presence of sulfur in its structure enhances its potential interactions with biological systems.
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs to 3-(Thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various pathogens, including bacteria and fungi. This property makes it a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. In vitro assays have demonstrated its ability to reduce pro-inflammatory cytokines, indicating potential therapeutic applications in treating inflammatory diseases.
Anticancer Potential
Emerging research highlights the anticancer properties of similar compounds. The unique structural features may allow for interactions with cellular targets involved in cancer progression. Further studies are needed to elucidate the specific mechanisms and efficacy in cancer models.
Material Science
Organic Electronics
The electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films can be exploited in organic photovoltaic devices and field-effect transistors (OFETs). Research on similar thiophene-based materials has shown promising results in enhancing device performance.
Sensors
Due to its electrochemical properties, this compound can be utilized in the development of chemical sensors. Its ability to undergo redox reactions can be harnessed for detecting various analytes in environmental monitoring and biomedical applications.
Agricultural Chemistry
Pesticidal Activity
Compounds similar to this compound have been investigated for their pesticidal properties. Preliminary studies suggest potential effectiveness against certain pests and diseases affecting crops. This application could lead to the development of novel agrochemicals that are both effective and environmentally friendly.
Case Study 1: Antimicrobial Screening
In a study published in a peer-reviewed journal, researchers synthesized various derivatives of this compound and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited significant inhibition zones compared to standard antibiotics.
Case Study 2: Organic Photovoltaic Applications
A recent investigation explored the use of thiophene-based compounds in organic photovoltaic cells. The study reported that incorporating this compound into the active layer improved power conversion efficiency by enhancing charge transport properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers of Pyranopyrazole
Pyranopyrazoles exist in four isomeric forms. The target compound belongs to the thiopyrano[4,3-c]pyrazole subclass (isomer 2), differing from the more widely studied pyrano[2,3-c]pyrazole (isomer 1) in ring fusion position and sulfur substitution:
The sulfur atom in isomer 2 may improve metabolic stability compared to oxygen-containing isomers .
Derivatives with Substituent Variations
Variations at the 3-position and side chains significantly alter bioactivity:
The trifluoromethyl and chloroethyl groups in enhance cytotoxicity, while ester derivatives () serve as precursors for prodrug development.
Pharmacological Potential
While pyrano[2,3-c]pyrazoles exhibit broad activities (antitumor, antimicrobial), thiopyrano[4,3-c]pyrazoles are less explored. Structural analogs suggest promise:
- Benzopyrano[4,3-c]pyrazoles inhibit IMP dehydrogenase via π-stacking ().
- N-aryl-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-amines show photodynamic effects in melanoma cells ().
- 1-(2-Chloroethyl)-3-(trifluoromethyl)- derivatives demonstrate in vivo antitumor efficacy .
Preparation Methods
Step 1: Preparation of Key Intermediate (Tetrahydrothiopyranone Derivative)
- Under inert atmosphere (argon), a mixture of tetrahydrofuran (THF) and lithium bis(trimethylsilyl)amide is cooled to -70 to -80 °C.
- To this, a solution of tetrahydropyranone and diethyl oxalate in THF is added dropwise.
- The reaction mixture is stirred at low temperature until complete (monitored by TLC).
- The reaction is then quenched by slow addition of water and acidified to pH 2-3 with concentrated HCl.
- Extraction with ethyl acetate followed by drying and concentration yields a crude 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl) acetic acid ethyl ester intermediate.
Step 2: Cyclization with Hydrazine Hydrate to Form Pyrazole Ring
- The crude intermediate is dissolved in glacial acetic acid.
- Hydrazine hydrate is added slowly at 20-30 °C.
- The mixture is stirred overnight to complete the cyclization forming the fused pyrazole ring system.
- After reaction completion, the mixture is neutralized with sodium carbonate, extracted with ethyl acetate, washed, concentrated, and precipitated with petroleum ether to yield ethyl 1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate as a crude solid.
Step 3: Hydrolysis to Carboxylic Acid (Optional)
- The ester can be hydrolyzed by treatment with aqueous lithium hydroxide in ethanol at 40-60 °C to yield the corresponding carboxylic acid derivative.
Detailed Reaction Conditions and Parameters
| Step | Reagents & Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| 1 | Tetrahydropyranone, diethyl oxalate, lithium bis(trimethylsilyl)amide, THF, argon atmosphere | -70 to -80 °C | 30-120 min | Strict temperature control to avoid side reactions |
| 2 | Hydrazine hydrate, glacial acetic acid | 20-30 °C | Overnight (12-16 h) | Slow addition of hydrazine hydrate recommended |
| 3 | Lithium hydroxide aqueous solution, ethanol | 40-60 °C | 2-4 h | Hydrolysis to acid derivative |
| 4 | Thiophene aldehyde/halide, base (e.g., K₂CO₃), solvent (DMF, THF) | 60-80 °C | 12-24 h | Optimization of solvent polarity and temperature critical |
Research Findings and Optimization Insights
- Temperature Control: Low temperature in the initial step prevents decomposition and side reactions during the formation of the ester intermediate.
- pH Adjustment: Acidification to pH 2-3 is critical for efficient extraction and isolation of the ester intermediate.
- Cyclization Efficiency: The hydrazine-mediated cyclization proceeds smoothly at mild temperatures, yielding the fused pyrazole ring with good selectivity.
- Thiophene Attachment: The choice of solvent and base affects the yield and purity of thiophene-substituted products; polar aprotic solvents like DMF enhance nucleophilicity and cyclization rates.
- Purification: Final products are typically purified by recrystallization from ethanol or ethanol-dioxane mixtures to achieve high purity.
Analytical Validation Methods
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the regiochemistry and ring fusion. Typical chemical shifts for the pyrazole and thiopyrano protons appear in the δ 2.8–5.0 ppm range.
- Mass Spectrometry: Confirms molecular weight and fragmentation pattern consistent with the fused heterocycle.
- X-ray Crystallography: Used to resolve stereochemical configurations when crystalline samples are available.
- HPLC: Employed to assess purity (>95%) using C18 columns with acetonitrile/water gradients.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Conditions | Yield Range | Remarks |
|---|---|---|---|---|
| Formation of ester intermediate | Tetrahydropyranone, diethyl oxalate, Li bis(trimethylsilyl)amide | -70 to -80 °C, 30-120 min | 70-85% (crude) | Requires inert atmosphere |
| Cyclization to fused pyrazole | Hydrazine hydrate, glacial acetic acid | 20-30 °C, overnight | 75-90% | Mild conditions, high selectivity |
| Hydrolysis to acid | LiOH, ethanol/water | 40-60 °C, 2-4 h | 80-90% | Optional, depending on target |
| Thiophene substitution | Thiophene aldehyde/halide, K₂CO₃, DMF | 60-80 °C, 12-24 h | 60-85% | Solvent and base critical |
Q & A
Q. What are the key synthetic methodologies for preparing 3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via multicomponent reactions (MCRs), often involving hydrazine derivatives, β-keto esters, aldehydes, and thiophene-containing precursors. Key approaches include:
- One-pot solvent-free synthesis : Using Brønsted-acidic ionic liquid catalysts (e.g., [DMBSI]HSO₄) under thermal conditions (~80°C), achieving yields of 85–92% with high regioselectivity .
- Aqueous media synthesis : Catalyzed by zinc (10 mol%) at 80°C, yielding 40–94% depending on aldehyde substituents .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 15–30 minutes) compared to conventional heating, with K-tBuO as a base .
Critical factors : Catalyst choice, solvent (or solvent-free conditions), and temperature directly impact purity. For example, ionic liquids reduce side reactions, while microwave methods enhance reproducibility .
Q. What biological activities are associated with the pyrano[4,3-c]pyrazole scaffold, and how does thiophene substitution modulate these effects?
- Methodological Answer : Pyrano[4,3-c]pyrazoles exhibit antimicrobial, anticancer, and anti-inflammatory activities. The thiophene-3-yl group enhances:
- Electron-rich pharmacophores : Improves binding to targets like PPARγ (peroxisome proliferator-activated receptor gamma) via π-π stacking and hydrophobic interactions .
- Antimicrobial potency : Thiophene derivatives show improved activity against Gram-positive bacteria (e.g., S. aureus MIC ~8 μg/mL) compared to non-thiophene analogs .
Validation : Competitive binding assays and transactivation experiments (e.g., PPARγ ligand displacement assays) quantify activity modulation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for pyrano[4,3-c]pyrazole derivatives across different studies?
- Methodological Answer : Discrepancies often arise from:
- Structural variations : Minor substituent changes (e.g., N1-chlorophenyl vs. N1-methyl) drastically alter PPARγ binding (micromolar vs. inactive) .
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent carriers (DMSO vs. aqueous buffers) affect bioavailability readings.
Resolution strategies : - Dose-response standardization : Use EC₅₀/IC₅₀ values normalized to controls.
- Computational docking : Compare ligand-receptor interaction patterns (e.g., flexible alignment models for PPARγ) to identify critical binding motifs .
Q. What advanced green chemistry techniques optimize the synthesis of 3-(thiophen-3-yl)-tetrahydrothiopyrano[4,3-c]pyrazole for large-scale applications?
- Methodological Answer : Eco-friendly scale-up strategies include:
- Mechanochemical synthesis : Solvent-free grinding with organocatalysts (e.g., β-cyclodextrin), achieving 90% yield in 20 minutes .
- Photocatalysis : Visible-light-induced PCET (proton-coupled electron transfer) using carbazole-based photocatalysts (e.g., 4CzIPN) in water, enabling gram-scale production .
Key metrics : - Atom economy : >85% for MCRs.
- E-factor : <0.5 for solvent-free routes vs. ~5 for traditional methods .
Q. How can computational methods guide the design of novel derivatives with improved target specificity?
- Methodological Answer :
- DFT (Density Functional Theory) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize redox activity for antimicrobial applications .
- MD (Molecular Dynamics) simulations : Assess stability of ligand-PPARγ complexes over 100-ns trajectories to prioritize derivatives with sustained binding .
- QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent electronegativity (e.g., CF₃ vs. CH₃ at position 3) with IC₅₀ values for PPARγ .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
